2-Fluorobutan-1-amine hydrochloride
Overview
Description
2-Fluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClFN. It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobutan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated butane derivative with ammonia or an amine. For example, 2-fluorobutane can be reacted with ammonia in the presence of a suitable catalyst to produce 2-fluorobutan-1-amine. This amine can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Products may include nitriles or oxides.
Reduction: Products may include simpler amines or hydrocarbons.
Substitution: Products depend on the nucleophile used, such as alcohols or other amines.
Scientific Research Applications
2-Fluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorobutan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobutan-2-amine hydrochloride
- 2-Fluoroethanamine hydrochloride
- 2-Fluoropropan-1-amine hydrochloride
Uniqueness
2-Fluorobutan-1-amine hydrochloride is unique due to its specific fluorine substitution pattern, which can significantly alter its chemical and biological properties compared to other fluorinated amines. This uniqueness makes it valuable in research for developing new pharmaceuticals and understanding fluorine’s role in biological systems .
Properties
IUPAC Name |
2-fluorobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJSNTVZBKQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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